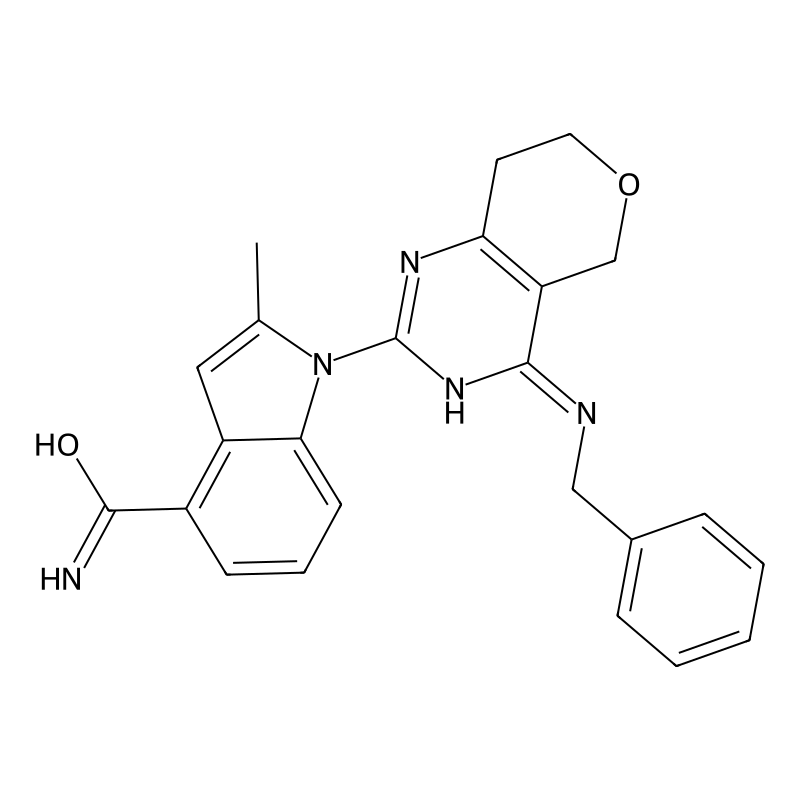

CB-5083

Content Navigation

Researchers face oral bioavailability and off-target issues with p97 inhibitors. CB-5083 is an optimized oral ATP-competitive p97 inhibitor.

- IC50 ~11 nM, D2-selective; robust UPR induction without DBeQ's micromolar dosing.

- 41% oral bioavailability, metabolically stable; effective in xenografts where NMS-873 fails.

- Essential for profiling p97 resistance mutations (D649A/T688A).

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

CB-5083 is a first-in-class, highly potent, and orally bioavailable ATP-competitive inhibitor of the p97 (VCP) AAA ATPase, specifically targeting the D2 domain [1]. Unlike earlier generation inhibitors, CB-5083 was optimized for robust pharmacokinetic properties, making it a critical procurement choice for both advanced cellular assays and in vivo xenograft models of oncology [2]. By inducing an irresolvable unfolded protein response (UPR) and disrupting the ubiquitin-proteasome system (UPS), it serves as a definitive baseline material for researchers investigating protein homeostasis and endoplasmic reticulum-associated degradation (ERAD) pathways [1].

Research Fit

References

- [1] Zhou, H. J., et al. 'Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083).' Journal of Medicinal Chemistry, 2015, 58(24), 9480-9497.

- [2] Anderson, D. J., et al. 'Targeting the AAA ATPase p97 as an Approach to Treat Cancer through Disruption of Protein Homeostasis.' Cancer Cell, 2015, 28(5), 653-665.

Substituting CB-5083 with older ATP-competitive inhibitors (such as DBeQ) or potent allosteric inhibitors (such as NMS-873) compromises experimental integrity depending on the assay phase [1]. DBeQ lacks the nanomolar potency and metabolic stability required for rigorous in vivo studies, often demanding micromolar dosing that increases off-target risks[2]. Conversely, while NMS-873 is highly potent, it binds to the D1-D2 linker rather than the ATP site and suffers from poor aqueous solubility and rapid microsomal clearance, rendering it unsuitable for oral dosing in murine models [1]. Procurement of CB-5083 is therefore strictly necessary when researchers require a D2-selective, ATP-competitive mechanism combined with proven systemic exposure for translating in vitro findings to in vivo efficacy[2].

Substitution Risk

Mechanism-specific differences may limit direct substitution; compound selection should align with experimental objectives.

Enzymatic Potency and D2 Selectivity

CB-5083 demonstrates profound optimization over its predecessor DBeQ in direct target engagement. In biochemical ATPase assays, CB-5083 selectively inhibits the p97 D2 domain with an IC50 of approximately 11-15 nM, whereas DBeQ requires a concentration of 1.5 µM to achieve similar inhibition [1]. This ~100-fold increase in potency allows researchers to utilize significantly lower concentrations in cellular assays, mitigating the risk of off-target toxicity that plagues first-generation inhibitors .

| Evidence Dimension | p97 ATPase Inhibition (IC50) |

| Target Compound Data | 11-15 nM |

| Comparator Or Baseline | DBeQ (1.5 µM) |

| Quantified Difference | ~100-fold higher potency for CB-5083 |

| Conditions | In vitro NADH-based coupled kinetic ATPase assay |

Procuring CB-5083 allows for nanomolar dosing in cellular assays, ensuring cleaner target validation without the confounding off-target effects associated with micromolar DBeQ dosing.

Pharmacokinetic Stability and In Vivo Suitability

For translational studies, CB-5083 provides critical pharmacokinetic advantages over the allosteric benchmark NMS-873. CB-5083 exhibits an oral bioavailability of 41% and a mouse liver microsome half-life (T1/2) of 102 minutes [1]. In stark contrast, NMS-873 suffers from poor aqueous solubility and rapid metabolic clearance, with a mouse microsomal T1/2 of merely 9 minutes [1]. This robust metabolic stability enables CB-5083 to be dosed orally in murine tumor xenograft models, a workflow where NMS-873 routinely fails[2].

| Evidence Dimension | Mouse Liver Microsome Stability (T1/2) |

| Target Compound Data | 102 minutes (with 41% oral bioavailability) |

| Comparator Or Baseline | NMS-873 (~9 minutes) |

| Quantified Difference | >11-fold longer microsomal half-life for CB-5083 |

| Conditions | In vitro mouse liver microsome assay and in vivo PK profiling |

CB-5083 is the mandatory selection for researchers transitioning from in vitro p97 inhibition to in vivo oral efficacy models.

Target-Site Specificity and Resistance Profiling

CB-5083 is strictly ATP-competitive, making it an essential tool for defining resistance mechanisms when compared to allosteric inhibitors. Against the p97 double mutant D649A/T688A, the IC50 of CB-5083 increases by over 400-fold relative to wild-type p97 [1]. Meanwhile, the allosteric inhibitor NMS-873, which binds at the D1-D2 linker, experiences only a 5-fold increase in IC50 against the same mutant [1]. This stark differential response confirms CB-5083's precise binding modality and utility in mutational screening [2].

| Evidence Dimension | IC50 shift against D649A/T688A p97 mutant |

| Target Compound Data | >400-fold increase in IC50 |

| Comparator Or Baseline | NMS-873 (~5-fold increase in IC50) |

| Quantified Difference | 80-fold greater sensitivity to D2 ATP-site mutations for CB-5083 |

| Conditions | Biochemical ATPase assay using wild-type vs. mutant p97 |

Procuring both CB-5083 and NMS-873 allows researchers to build robust resistance panels to differentiate between ATP-site and allosteric-site dependencies in cancer cell lines.

In Vivo Oncology Xenograft Models

Due to its 41% oral bioavailability and extended microsomal half-life, CB-5083 is the premier choice for evaluating p97 inhibition in murine solid tumor and hematological xenograft models, replacing rapidly cleared alternatives like NMS-873 [1].

ERAD and UPS Pathway Disruption Assays

With its nanomolar potency (IC50 ~11 nM), CB-5083 is the standard ATP-competitive probe for inducing an unfolded protein response (UPR) and accumulating poly-ubiquitinated proteins in cellular assays, allowing for cleaner data than the micromolar-dosed DBeQ[2].

Inhibitor Resistance and Mutational Screening

CB-5083 is utilized alongside allosteric inhibitors (e.g., NMS-873) to profile cancer cell line resistance. Its extreme sensitivity to D2 domain ATP-site mutations (e.g., D649A/T688A) makes it the ideal baseline compound for identifying target-site modifications [3].

Application Fit Matrix

References

- [1] Zhou, H. J., et al. 'Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083).' Journal of Medicinal Chemistry, 2015.

- [2] Anderson, D. J., et al. 'Targeting the AAA ATPase p97 as an Approach to Treat Cancer through Disruption of Protein Homeostasis.' Cancer Cell, 2015.

- [3] Fang, C. J., et al. 'Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy.' PLoS One, 2015.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

2: Anderson DJ, Le Moigne R, Djakovic S, Kumar B, Rice J, Wong S, Wang J, Yao B, Valle E, Kiss von Soly S, Madriaga A, Soriano F, Menon MK, Wu ZY, Kampmann M, Chen Y, Weissman JS, Aftab BT, Yakes FM, Shawver L, Zhou HJ, Wustrow D, Rolfe M. Targeting the AAA ATPase p97 as an Approach to Treat Cancer through Disruption of Protein Homeostasis. Cancer Cell. 2015 Nov 9;28(5):653-65. doi: 10.1016/j.ccell.2015.10.002. PubMed PMID: 26555175.

Explore Compound Types